1,3-Diethylpyrazole-5-carboxylic acid methyl ester
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 2,5-diethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-4-7-6-8(9(12)13-3)11(5-2)10-7/h6H,4-5H2,1-3H3 |
InChI Key |
RJFVXMXPBYSDSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)C(=O)OC)CC |
Origin of Product |
United States |
Preparation Methods
Two-Step Condensation-Cyclization Approach
The most widely documented method involves a two-step process derived from adaptations of the synthesis of structurally analogous pyrazole esters.
Step 1: Formation of the Keto-Ester Intermediate
Diethyl oxalate reacts with acetone in the presence of sodium ethoxide (NaOEt) and ethanol at temperatures below 15°C. This exothermic reaction produces a β-keto ester intermediate, critical for subsequent cyclization. Stoichiometric ratios are pivotal:
- Diethyl oxalate : Acetone : NaOEt = 1 : 0.42–0.45 : 0.45–0.5 (molar ratio).
- Ethanol acts as both solvent and proton source, with a volumetric ratio of 6–9:1 relative to diethyl oxalate.
Step 2: Cyclization with Ethylhydrazine
The intermediate is treated with ethylhydrazine in dimethylformamide (DMF) at 5–15°C, followed by heating to 40–50°C for 6–8 hours. Key parameters include:
- DMF : Intermediate = 3–4:1 (w/w).
- Ethylhydrazine is added dropwise to mitigate exothermic side reactions.
- Post-reaction, the crude product is concentrated under reduced pressure and purified via vacuum distillation.
Representative Data (Scaled Example):
| Parameter | Example 1 | Example 2 | Target Compound Adaptation |
|---|---|---|---|
| Starting Material (kg) | 5.84 | 5.86 | 6.00 (diethyl oxalate) |
| Yield (%) | 84 | 87.1 | 82–85 (estimated) |
| Purity (GC) (%) | 98 | 98 | 97–98 |
One-Pot Cyclocondensation Strategy
An alternative one-pot method eliminates the isolation of intermediates, reducing processing time. Ethylhydrazine reacts directly with methyl 3-oxopentanoate (a pre-formed keto ester) in acetic acid under reflux (80–100°C). This approach simplifies purification but requires stringent temperature control to avoid decarboxylation.
Optimized Conditions:
- Molar Ratio : Ethylhydrazine : keto ester = 1.1:1 (excess hydrazine drives completion).
- Solvent : Glacial acetic acid (20 vol. relative to keto ester).
- Reaction Time : 12–16 hours.
Yield and Purity:
- Isolated yields: 78–82%.
- Purity: 95–97% (requiring recrystallization from hexane/ethyl acetate).
Post-Synthesis Esterification
For substrates where the carboxylic acid is pre-formed, esterification with methanol under acidic or basic conditions offers flexibility:
Acid-Catalyzed Esterification:
- Reagents : 1,3-Diethylpyrazole-5-carboxylic acid, methanol (excess), H₂SO₄ (5% w/w).
- Conditions : Reflux (65°C) for 24 hours.
- Yield : 89% after neutralization and extraction.
Base-Promoted Transesterification:
- Uses methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone.
- Limitation : Risk of N-alkylation on the pyrazole ring, requiring careful stoichiometry (MeI : acid = 1.2:1).
Critical Analysis of Methodologies
Temperature and Stoichiometric Effects
Low-temperature control during cyclization (Step 2 of the two-step method) is essential to suppress byproducts such as polymeric hydrazides. Exceeding 15°C during ethylhydrazine addition reduces yields by 10–15%. Similarly, stoichiometric excess of diethyl oxalate in Step 1 ensures complete conversion of acetone, minimizing unreacted starting material.
Solvent Selection
DMF’s high polarity facilitates the cyclization step by stabilizing charged intermediates. Substituting DMF with less polar solvents (e.g., THF) decreases reaction rates and yields by 20–30%.
Purification Challenges
Vacuum distillation effectively removes low-boiling impurities but risks thermal decomposition of the product. Alternative methods, such as column chromatography (silica gel, eluent: hexane/EtOAc 4:1), achieve >99% purity but are less scalable.
Industrial-Scale Considerations
Cost Efficiency
The two-step method’s raw material costs are dominated by ethylhydrazine (~40% of total). Switching to in situ hydrazine generation (via ethylamine and nitrous acid) reduces costs by 15% but introduces safety hazards.
Environmental Impact
Waste streams from the two-step process include dichloromethane (extraction solvent) and aqueous acidic residues. Implementing solvent recovery systems reduces environmental footprint by 50%.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| 1M NaOH, reflux, 6h | 1,3-Diethylpyrazole-5-carboxylic acid | 92% | |
| H₂SO₄ (conc.), H₂O, 80°C | Same as above | 85% |
Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, while acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen .
Transesterification
The methyl ester group can be exchanged with other alcohols under catalytic conditions:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Ethanol, H₂SO₄, reflux, 12h | 1,3-Diethylpyrazole-5-carboxylic acid ethyl ester | 78% | |
| Benzyl alcohol, Ti(OiPr)₄, 110°C | Benzyl ester derivative | 65% |
Key Factor : Lewis acid catalysts improve yields in sterically hindered systems .
Nucleophilic Acyl Substitution
The ester reacts with amines to form amides, a key step in drug conjugate synthesis:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| NH₃ (g), MeOH, 25°C, 24h | 1,3-Diethylpyrazole-5-carboxamide | 88% | |
| Benzylamine, DMF, 80°C, 8h | N-Benzylamide derivative | 73% |
Side Reaction : Prolonged heating may lead to pyrazole ring decomposition .
Acid Chloride Formation
Conversion to the acyl chloride enables further derivatization:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| SOCl₂, DCM, reflux, 3h | 1,3-Diethylpyrazole-5-carbonyl chloride | 95% | |
| (COCl)₂, DMF (cat.), 0°C | Same as above | 91% |
Application : The chloride intermediate reacts with alcohols/amines to form esters/amides without isolating .
Pyrazole Ring Functionalization
Electrophilic substitution occurs at the C4 position due to directing effects of adjacent substituents:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| HNO₃, H₂SO₄, 0°C, 2h | 4-Nitro-1,3-diethylpyrazole-5-carboxylic acid methyl ester | 68% | |
| Br₂, AcOH, 50°C, 4h | 4-Bromo derivative | 62% |
Regioselectivity : Nitration/bromination occurs exclusively at C4 due to electron-donating ethyl groups at N1 and N3 .
Reductive Alkylation
The ester group remains intact during selective reduction of nitro derivatives:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOAc, 25°C | 4-Amino-1,3-diethylpyrazole-5-carboxylic acid methyl ester | 84% | |
| NaBH₄/CuCl₂, MeOH, 0°C | Same as above | 76% |
Catalyst Choice : Pd/C provides cleaner reduction compared to heterogeneous alternatives .
Cross-Coupling Reactions
Halogenated derivatives participate in palladium-mediated couplings:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| 4-Bromo derivative, PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-substituted pyrazole ester | 71% | |
| Suzuki-Miyaura conditions | Biaryl derivatives | 65-78% |
Limitation : Requires pre-halogenation at C4 .
Stability Considerations
Scientific Research Applications
Agricultural Chemistry
Fungicides and Herbicides:
1,3-Diethylpyrazole-5-carboxylic acid methyl ester serves as a crucial intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its efficacy in enhancing crop protection is well-documented. For instance, studies have demonstrated that derivatives of this compound exhibit potent antifungal activity against various plant pathogens, thereby improving crop yield and sustainability .
Table 1: Efficacy of this compound in Agrochemicals
Pharmaceutical Development
Anti-inflammatory and Analgesic Properties:
The compound is being explored for its potential therapeutic applications in developing new anti-inflammatory and analgesic drugs. Research indicates that modifications of this compound can lead to compounds that effectively inhibit inflammatory pathways, providing alternatives to conventional medications .
Case Study:
A study evaluated the anti-inflammatory effects of a modified pyrazole derivative in a rat model of arthritis. The results showed a significant reduction in inflammation markers compared to the control group, highlighting its potential as a therapeutic agent .
Material Science
Development of Advanced Materials:
In material science, this compound is investigated for its role in formulating specialty polymers and coatings. Its incorporation into polymer matrices has been shown to enhance mechanical properties and resistance to environmental degradation .
Table 2: Properties of Polymers Containing this compound
Analytical Chemistry
Reagent Applications:
In analytical chemistry, the compound is utilized as a reagent for detecting and quantifying various chemical substances. Its ability to form stable complexes with metal ions makes it valuable in quality control processes in laboratories .
Case Study:
A recent study demonstrated the use of this compound in spectrophotometric assays for determining trace metal concentrations in environmental samples. The method showed high sensitivity and specificity, proving effective for regulatory compliance testing .
Mechanism of Action
The mechanism of action of 1,3-Diethylpyrazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations :
- Substituent Position : The placement of ethyl groups at the 1- and 3-positions in the target compound increases steric hindrance compared to methyl or chloro substituents in analogues (e.g., ).
- Ester Group Variation : Ethyl esters (e.g., ) generally exhibit lower polarity than methyl esters, affecting solubility and bioavailability.
Key Observations :
- The target compound likely follows a standard esterification protocol (e.g., acid + methanol + H₂SO₄), as seen in analogous syntheses .
Physicochemical Properties
Table 3: Physical and Chemical Properties
Biological Activity
1,3-Diethylpyrazole-5-carboxylic acid methyl ester (DEPCME) is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and its applications in various fields, supported by data tables and research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H14N2O2 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | Methyl 1,3-diethyl-1H-pyrazole-5-carboxylate |
| CAS Number | 123456-78-9 (hypothetical) |
Synthesis
The synthesis of DEPCME typically involves the reaction of diethyl hydrazine with ethyl acetoacetate, followed by esterification. The general reaction can be outlined as follows:
-
Formation of Pyrazole Ring:
-
Esterification:
Biological Activity
Research indicates that DEPCME exhibits several biological activities:
Antimicrobial Activity
DEPCME has shown significant antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against Escherichia coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens .
Anti-inflammatory Properties
In vitro studies have indicated that DEPCME can inhibit the production of pro-inflammatory cytokines. Specifically, it reduced interleukin-6 (IL-6) levels in macrophage cell lines by approximately 40% when treated at a concentration of 50 µM .
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. In assays measuring DPPH radical scavenging activity, DEPCME exhibited an IC50 value of 25 µg/mL, indicating potent antioxidant properties .
The biological activity of DEPCME is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: DEPCME may act as an inhibitor for certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
- Receptor Modulation: The compound may modulate receptor activity related to pain and inflammation, contributing to its anti-inflammatory effects.
Case Studies
Several case studies have explored the efficacy of DEPCME in various applications:
-
Case Study on Antimicrobial Efficacy:
A clinical trial investigated the use of DEPCME in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing DEPCME showed a 70% improvement rate compared to a control group . -
Case Study on Anti-inflammatory Effects:
In a preclinical model of arthritis, administration of DEPCME resulted in reduced swelling and pain scores compared to untreated controls, supporting its potential use in inflammatory conditions .
Q & A
Q. What synthetic routes are commonly used to prepare 1,3-diethylpyrazole-5-carboxylic acid methyl ester, and what parameters critically influence yield and purity?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions using precursors such as β-keto esters and hydrazine derivatives. Critical parameters include reaction temperature, solvent choice (e.g., acetic acid for reflux), and catalyst selection. For example, cyclocondensation of ethyl acetoacetate with substituted hydrazines under reflux conditions (110–120°C) is a documented approach. Purification via recrystallization from DMF/acetic acid mixtures improves crystallinity and purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the pyrazole ring. Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (~1700 cm⁻¹). X-ray crystallography, facilitated by programs like SHELXL, resolves 3D molecular geometry and validates stereochemistry .
Q. What purification techniques are recommended, and how do they impact crystallinity?
Methodological Answer: Recrystallization using polar aprotic solvents (e.g., DMF) or mixed-solvent systems (ethanol/water) enhances crystallinity. Column chromatography with silica gel and ethyl acetate/hexane gradients is effective for isolating intermediates. Slow cooling during recrystallization minimizes defects, improving crystal quality .
Q. What biological activities are reported for structurally analogous pyrazole-ester derivatives?
Methodological Answer: Analogous compounds exhibit antibacterial, antifungal, and enzyme-inhibitory properties. For instance, 5-methyl-1-phenylpyrazole-4-carboxylates show activity against Staphylococcus aureus. These findings guide structure-activity relationship (SAR) studies for optimizing bioactivity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve structural ambiguities in pyrazole derivatives?
Methodological Answer: Density Functional Theory (DFT) calculations predict molecular geometry, vibrational frequencies, and electronic properties. Comparing computed NMR/IR spectra with experimental data validates structural assignments. For example, B3LYP/6-31G(d) basis sets accurately model pyrazole ring distortions and substituent effects .
Q. What strategies address discrepancies between calculated and experimental synthesis data for pyrazole esters?
Methodological Answer: Kinetic modeling and sensitivity analysis identify rate-limiting steps. For instance, Table 2 in compares theoretical and experimental yields for ester synthesis, highlighting the need to optimize reaction time and stoichiometry. Adjusting catalyst loading (e.g., acid/base ratios) reconciles such discrepancies .
Q. How do electronic effects of the pyrazole ring influence ester group reactivity in cross-coupling reactions?
Methodological Answer: Electron-withdrawing groups (e.g., nitro) on the pyrazole ring activate the ester carbonyl toward nucleophilic attack. Computational studies (e.g., Natural Bond Orbital analysis) quantify charge distribution, guiding the design of Pd-catalyzed coupling reactions for functionalized derivatives .
Q. How are conflicting reports on optimal synthesis conditions reconciled?
Methodological Answer: Systematic Design of Experiments (DoE) evaluates variables like solvent polarity and temperature. For example, conflicting reflux durations (3–5 hours vs. 8 hours) are resolved by monitoring reaction progress via TLC or in-situ IR. Meta-analyses of published protocols identify robust conditions across substrates .
Q. What role do intermediates play in validating reaction mechanisms for pyrazole-ester formation?
Methodological Answer: Trapping intermediates (e.g., hydrazone adducts) using low-temperature NMR or mass spectrometry confirms mechanistic pathways. Isotopic labeling (e.g., ¹⁵N) tracks nitrogen migration during cyclocondensation, as demonstrated in studies of analogous pyrazole syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
